(E)-N-allyl-2-cyano-3-(4-isopropylphenyl)acrylamide
Description
(E)-N-allyl-2-cyano-3-(4-isopropylphenyl)acrylamide is an acrylamide derivative characterized by an allyl group at the amide nitrogen, a cyano substituent at the α-position, and a 4-isopropylphenyl group at the β-position of the acrylamide backbone.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-propan-2-ylphenyl)-N-prop-2-enylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-4-9-18-16(19)15(11-17)10-13-5-7-14(8-6-13)12(2)3/h4-8,10,12H,1,9H2,2-3H3,(H,18,19)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKYLAKDIVKRIS-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:
*Calculated based on formula C16H19N2O.
Key Observations :
- In contrast, the nitro group in compound 5012 offers stronger EWG effects but may reduce solubility.
- Steric Effects : The 4-isopropylphenyl group in the target compound and the isobutylphenyl group in introduce steric hindrance, which could impede molecular packing or binding to enzymes. The allyl group (target) vs. benzyl () or propyl () groups alters flexibility and lipophilicity.
- Polarity: The sulfamoyl group in significantly increases polarity and hydrogen-bonding capacity compared to the cyano or isopropyl groups in other analogs.
Physicochemical Properties
- Solubility: The cyano group in the target compound may reduce aqueous solubility compared to sulfamoyl-containing analogs (e.g., ). However, the allyl group could enhance organic solvent compatibility.
- Thermal Stability : Bulky aryl groups (e.g., isopropylphenyl in the target, isobutylphenyl in ) may improve thermal stability by hindering molecular motion.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
